

# "2-Amino-4-bromopyridin-3-ol hydrobromide" reaction conditions and protocols

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## Compound of Interest

Compound Name: 2-Amino-4-bromopyridin-3-ol  
hydrobromide

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## Application Notes and Protocols: 2-Amino-4-bromopyridin-3-ol Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential reactivity of **2-Amino-4-bromopyridin-3-ol hydrobromide**, a valuable building block in organic synthesis and medicinal chemistry. The protocols outlined below are based on established literature and provide a foundation for further research and development.

## Synthesis of 2-Amino-4-bromopyridin-3-ol Hydrobromide

The primary route for the synthesis of **2-Amino-4-bromopyridin-3-ol hydrobromide** involves the direct bromination of 2-amino-3-hydroxypyridine. This method is efficient and proceeds in high yield.

## Experimental Protocol: Synthesis from 2-Amino-3-hydroxypyridine

This protocol is adapted from established chemical literature[1][2].

#### Materials:

- 2-Amino-3-hydroxypyridine
- Bromine
- Acetic acid
- Diethyl ether

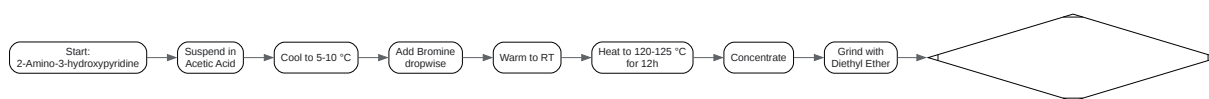
#### Procedure:

- Suspend 2-amino-3-hydroxypyridine (20 g, 0.18 mol) in acetic acid (300 mL) in a suitable reaction vessel equipped with a mechanical stirrer and a dropping funnel.
- Cool the suspension to 5-10 °C using an ice bath.
- Slowly add bromine (11.2 mL, 0.21 mol) dropwise to the stirred suspension while maintaining the temperature between 5-10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature.
- Heat the mixture to 120-125 °C and maintain this temperature for 12 hours.
- After 12 hours, cool the reaction mixture and concentrate it under reduced pressure to obtain the crude product.
- Grind the crude solid with diethyl ether (3 x 50 mL) to remove impurities.
- Dry the resulting solid under vacuum to afford **2-amino-4-bromopyridin-3-ol hydrobromide** as a dark brown solid. The product can often be used in subsequent steps without further purification[1][2].

## Quantitative Data for Synthesis

| Parameter         | Value                                     | Reference |
|-------------------|---|-----------|
| Starting Material | 2-Amino-3-hydroxypyridine                 | [1][2]    |
| Reagent           | Bromine                                   | [1][2]    |
| Solvent           | Acetic Acid                               | [1][2]    |
| Temperature       | 5-10 °C (addition), 120-125 °C (reaction) | [1][2]    |
| Reaction Time     | 12 hours                                  | [1][2]    |
| Yield             | 48.5 g (from 20 g starting material)      | [1][2]    |

## Synthesis Workflow



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Caption: Workflow for the synthesis of **2-Amino-4-bromopyridin-3-ol hydrobromide**.

## Potential Reactions of 2-Amino-4-bromopyridin-3-ol

As a brominated pyridine derivative, 2-Amino-4-bromopyridin-3-ol is a versatile intermediate for the synthesis of more complex molecules through various cross-coupling reactions. The bromine atom at the 4-position can be substituted to introduce a wide range of functional groups. While specific literature on the reactions of this exact compound is limited, the following protocols for similar substrates can be adapted.

## Generalized Protocol for Suzuki-Miyaura Coupling

This reaction is used to form carbon-carbon bonds by coupling the bromopyridine with a boronic acid or ester.

Materials:

- **2-Amino-4-bromopyridin-3-ol hydrobromide**
- Aryl or heteroaryl boronic acid/ester (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, PdCl<sub>2</sub>(dppf)) (1-5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>) (2-3 equivalents)
- Solvent (e.g., Dioxane/H<sub>2</sub>O, Toluene, DMF)

Procedure:

- In a reaction vessel, combine **2-Amino-4-bromopyridin-3-ol hydrobromide**, the boronic acid/ester, and the base.
- Add the solvent and degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
- Add the palladium catalyst and continue degassing for another 5 minutes.
- Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

## Generalized Protocol for Buchwald-Hartwig Amination

This reaction forms carbon-nitrogen bonds by coupling the bromopyridine with an amine.

Materials:

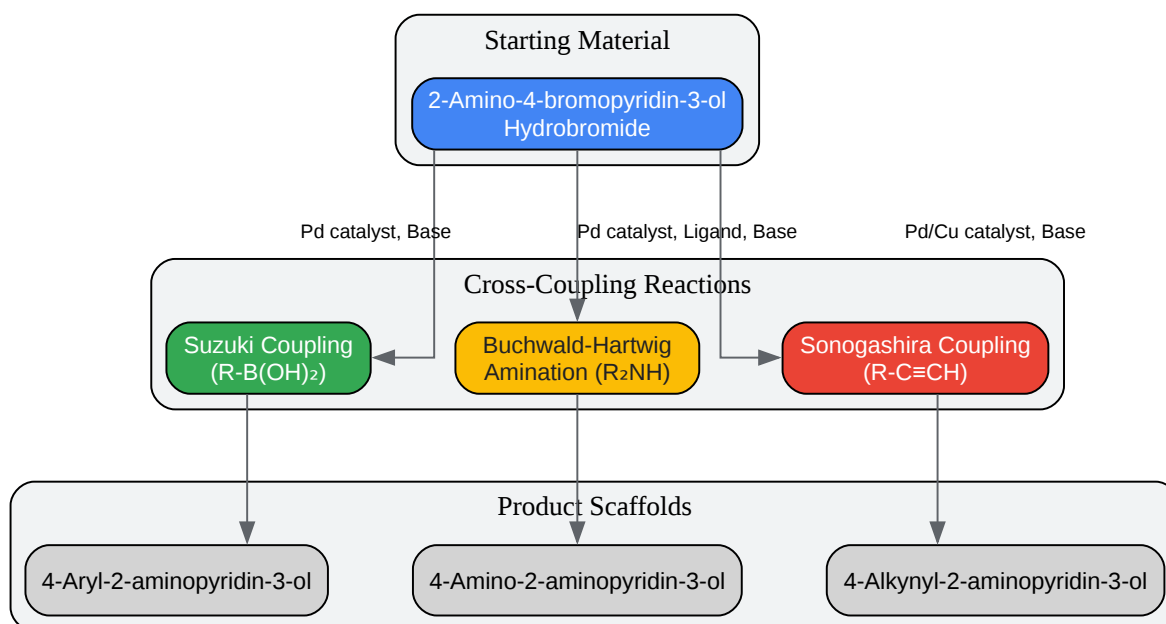
- **2-Amino-4-bromopyridin-3-ol hydrobromide**
- Amine (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>, Pd(OAc)<sub>2</sub>) (1-5 mol%)
- Ligand (e.g., BINAP, Xantphos) (1-10 mol%)
- Base (e.g., NaOtBu, K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>) (1.5-2.5 equivalents)
- Solvent (e.g., Toluene, Dioxane)

Procedure:

- In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a reaction vessel.
- Add the solvent, followed by **2-Amino-4-bromopyridin-3-ol hydrobromide** and the amine.
- Seal the reaction vessel and heat to 80-110 °C.
- Monitor the reaction by TLC or LC-MS.
- Once the reaction is complete, cool to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent.
- Wash the combined organic layers, dry, and concentrate.
- Purify the product by column chromatography.

## Synthetic Utility and Potential Derivatization

The following diagram illustrates the potential of 2-Amino-4-bromopyridin-3-ol as a scaffold for generating a library of substituted pyridinols through common cross-coupling reactions.



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Caption: Potential synthetic pathways for the derivatization of 2-Amino-4-bromopyridin-3-ol.

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## References

- 1. benchchem.com [benchchem.com]
- 2. 2-AMINO-3-HYDROXY-4-BROMOPYRIDINE HBR, CasNo.114414-17-4 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
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